molecular formula C11H6N2O3 B15093138 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione

Cat. No.: B15093138
M. Wt: 214.18 g/mol
InChI Key: VRGUANBRNRLJRB-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione is a heterocyclic compound that belongs to the class of pyridoindoles This compound is known for its unique structure, which combines elements of both pyridine and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β-carboline derivatives, which undergo cyclization in the presence of oxidizing agents such as 3-chloroperoxybenzoic acid . The reaction is usually carried out in solvents like chloroform and ethanol, and the mixture is refluxed until the starting materials are completely consumed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: 3-chloroperoxybenzoic acid, IBX.

    Reducing Agents: Sodium borohydride.

    Solvents: Chloroform, ethanol, DMSO (dimethyl sulfoxide).

Major Products Formed:

    Oxidation Products: Indolyl-β-carboline alkaloids.

    Reduction Products: Reduced derivatives of the parent compound.

    Substitution Products: N-alkylated derivatives.

Scientific Research Applications

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its specific structural features that allow it to participate in a diverse range of chemical reactions and its potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer research.

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

9H-pyrido[3,4-b]indole-1,3,4-trione

InChI

InChI=1S/C11H6N2O3/c14-9-7-5-3-1-2-4-6(5)12-8(7)10(15)13-11(9)16/h1-4,12H,(H,13,15,16)

InChI Key

VRGUANBRNRLJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC(=O)C3=O

Origin of Product

United States

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